molecular formula C13H22Cl2N2O B14047181 (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl

(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl

Katalognummer: B14047181
Molekulargewicht: 293.23 g/mol
InChI-Schlüssel: FNUPEFBJPVRXID-GXKRWWSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl is a chiral piperazine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a methoxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt. This method yields the desired piperazine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reaction kettles. For example, intermediate compounds are reacted in the presence of solvents like dichloromethane and catalysts at elevated temperatures, followed by purification steps such as flash column chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl stands out due to its chiral nature and the presence of both benzyl and methoxymethyl groups, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C13H22Cl2N2O

Molekulargewicht

293.23 g/mol

IUPAC-Name

(3S)-1-benzyl-3-(methoxymethyl)piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-11-13-10-15(8-7-14-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H/t13-;;/m0../s1

InChI-Schlüssel

FNUPEFBJPVRXID-GXKRWWSZSA-N

Isomerische SMILES

COC[C@@H]1CN(CCN1)CC2=CC=CC=C2.Cl.Cl

Kanonische SMILES

COCC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.